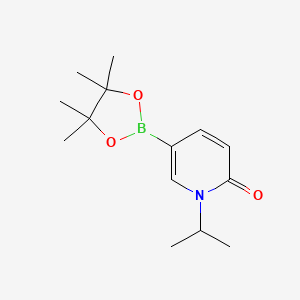
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
Vue d'ensemble
Description
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one, also known as IPPD-2-ONE, is a boron-containing organic compound that has been studied for its applications in scientific research. It has a wide range of applications in the fields of organic synthesis, catalysis, and drug delivery. IPPD-2-ONE has been used in the synthesis of polymers, peptides, and other organic compounds. Its unique structure enables it to act as a catalyst in a variety of reactions, making it an attractive option for researchers. In addition, its ability to form complexes with metal ions has been exploited to create new materials with unique properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, a boric acid ester, is primarily used in the synthesis of complex organic compounds. Studies have explored its use in synthesizing various boric acid ester intermediates, highlighting its role in substitution reactions. The structures of these compounds, including the boric acid ester derivatives, are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is also employed for crystallographic and conformational analyses, demonstrating its utility in detailed molecular structure studies (Huang et al., 2021).
Molecular Structure Characterization
The molecular structures of compounds involving 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one are often calculated using density functional theory (DFT). DFT calculations are consistent with the crystal structures determined by single-crystal X-ray diffraction, indicating a strong correlation between theoretical and experimental structural data. This alignment is crucial for understanding the physicochemical properties and molecular conformations of these compounds (Yang et al., 2021).
Application in Polymer Synthesis
This compound also finds its application in the field of polymer chemistry. For instance, it has been used in the synthesis of deeply colored polymers containing pyrrolopyrrole units. These polymers, synthesized using palladium-catalyzed polycondensation, exhibit solubility in common organic solvents and are of interest due to their unique color and molecular weight properties (Welterlich et al., 2012).
Exploration in Organic Chemistry
In organic chemistry, the compound plays a role as an intermediate in synthesizing a variety of organic molecules. Research has delved into the synthesis of structures like pyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, highlighting the versatility of this compound in creating diverse molecular structures with potential therapeutic applications (Abd El Kader et al., 2012).
Propriétés
IUPAC Name |
1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)16-9-11(7-8-12(16)17)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZBWLBVFEODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




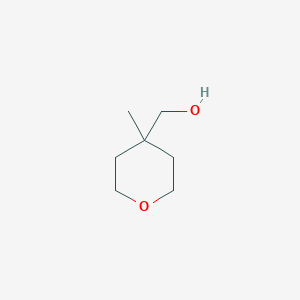
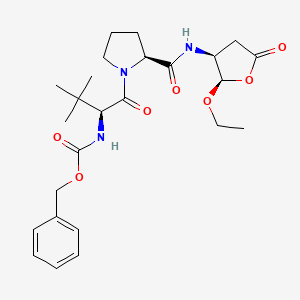

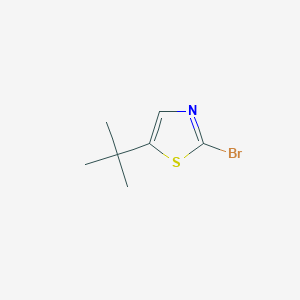

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

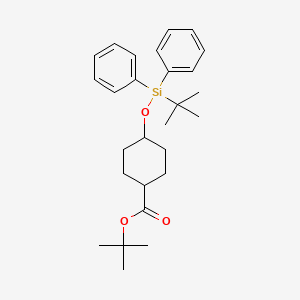
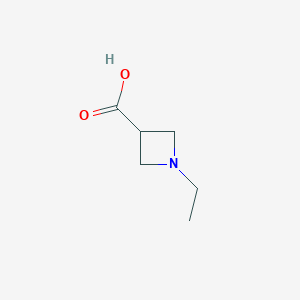
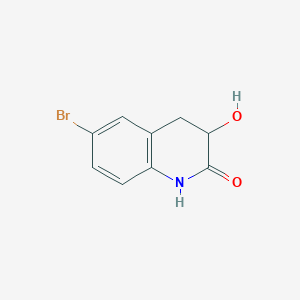
![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
